molecular formula C9H13N3O B1306591 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone CAS No. 313492-86-3

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone

Cat. No.: B1306591
CAS No.: 313492-86-3
M. Wt: 179.22 g/mol
InChI Key: LNWVNYQDFIMJKP-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of a cyclohexanone ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antifungal and antibacterial properties.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of triazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.

    Cyclohexanone: A simple ketone used as a precursor in various chemical syntheses.

Uniqueness

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is unique due to the combination of the cyclohexanone ring and the triazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWVNYQDFIMJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390740
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313492-86-3
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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